N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a cyclopropyl group, a hydroxy group, and a phenylethyl group attached to a benzenesulfonamide backbone, making it a molecule of interest in various fields such as medicinal chemistry, material science, and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Hydroxylation: The hydroxy group is usually introduced via an oxidation reaction, such as the Sharpless asymmetric dihydroxylation.
Sulfonamide Formation: The benzenesulfonamide backbone is formed by reacting a sulfonyl chloride with an amine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the cyclopropyl group.
Substitution: Various substitution reactions can occur at the aromatic ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) or reagents like LiAlH₄ (Lithium aluminium hydride) are typical.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,4,5-trimethylbenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological studies, this compound can be used to investigate the effects of cyclopropyl and sulfonamide groups on biological activity. It serves as a model compound for studying enzyme interactions and metabolic pathways.
Medicine
Medically, this compound is explored for its potential therapeutic properties. The presence of the sulfonamide group suggests possible antibacterial or antifungal activity, while the cyclopropyl group may influence its pharmacokinetics.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique characteristics imparted by the cyclopropyl and sulfonamide groups.
Mechanism of Action
The mechanism by which N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,4,5-trimethylbenzenesulfonamide exerts its effects involves interactions with various molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The cyclopropyl group may affect the compound’s binding affinity and specificity, while the hydroxy group can participate in hydrogen bonding, influencing the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cinnamamide
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide
Uniqueness
Compared to these similar compounds, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,4,5-trimethylbenzenesulfonamide stands out due to the presence of the trimethylbenzenesulfonamide group, which can significantly alter its chemical and biological properties
By understanding the detailed aspects of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-14-11-16(3)19(12-15(14)2)25(23,24)21-13-20(22,18-9-10-18)17-7-5-4-6-8-17/h4-8,11-12,18,21-22H,9-10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETQVKSUXILATF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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